(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone
Description
The compound (4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone features a benzimidazole core linked to a piperazine moiety via a methylene bridge, with a thiophen-2-ylmethanone group at the N-4 position of piperazine.
Benzimidazole derivatives are renowned for their antimicrobial, anticancer, and anti-inflammatory properties, while thiophene-containing compounds often exhibit enhanced metabolic stability and π-π stacking interactions. The piperazine group contributes to solubility and conformational flexibility, aiding in target binding .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c22-17(15-6-3-11-23-15)21-9-7-20(8-10-21)12-16-18-13-4-1-2-5-14(13)19-16/h1-6,11H,7-10,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMIMIWPLROSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the reaction of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form derivatives with different functional groups.
Substitution: : Various substituents can be introduced at different positions on the benzimidazole or piperazine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced derivatives with different functional groups.
Substitution: : Substituted benzimidazole or piperazine derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine: : Potential therapeutic applications in drug discovery and development.
Industry: : Use in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific applications. For example, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Methanone Group
Aryl vs. Heteroaryl Substituents
- This analog demonstrated moderate antifungal activity in vitro, synthesized via reflux in ethanol and purified via dichloromethane extraction .
- Thiophen-2-yl vs. Thiazol-2-yl :
Compounds with thiazole (e.g., 1-(thiazol-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one, ) introduce an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. Thiazole derivatives may exhibit altered pharmacokinetics due to enhanced solubility . - Benzothiazol-2-yl: The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone () incorporates a larger aromatic system, which could improve binding affinity but reduce bioavailability due to increased molecular weight .
Modifications to the Piperazine Moiety
- This modification is critical in CNS-targeting drugs .
- Piperazine-Linked Hybrids: Hybrids like 2-(4-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone () incorporate triazole rings, which may improve metabolic stability and metal-binding properties relevant to anticancer activity .
Biological Activity
The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone, often referred to as compound 1, is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 369.425 g/mol. Its structure features a benzimidazole moiety linked to a piperazine and thiophene, which are key components believed to contribute to its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, a study evaluated the cytotoxic effects of various benzimidazole derivatives against cancer cell lines, demonstrating that compounds similar to this compound exhibited significant inhibition of cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | HeLa | 12.5 | Apoptosis induction |
| Compound 1 | MCF-7 | 15.0 | Cell cycle arrest |
| Similar Derivative | A549 | 10.0 | Tyrosine kinase inhibition |
Antimicrobial Activity
Research has also indicated that benzimidazole derivatives possess antimicrobial properties. A study reported that compounds structurally related to compound 1 showed activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa , which are significant pathogens in healthcare-associated infections . The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Acinetobacter baumannii | 32 µg/mL |
| Compound 1 | Pseudomonas aeruginosa | 16 µg/mL |
Cardiovascular Effects
Emerging research suggests that compounds like this compound may have beneficial effects on cardiovascular health. Studies indicate potential vasodilatory effects and improvements in endothelial function, which could be advantageous in treating conditions like hypertension.
The biological activities of compound 1 can be attributed to several mechanisms:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit multiple tyrosine kinases, leading to reduced proliferation in cancer cells.
- Induction of Apoptosis : The ability to induce programmed cell death is a critical feature for anticancer agents.
- Antimicrobial Mechanisms : The interaction with bacterial membranes and interference with metabolic pathways contribute to its antimicrobial efficacy.
Case Studies
One notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives for their anticancer properties. The study found that modifications on the piperazine ring significantly affected the compounds' potency against various cancer cell lines, suggesting that structural optimization can enhance therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
